molecular formula C18H24N6O B2875376 4,11,13-trimethyl-N-(2-morpholin-4-ylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 900277-56-7

4,11,13-trimethyl-N-(2-morpholin-4-ylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2875376
CAS No.: 900277-56-7
M. Wt: 340.431
InChI Key: UTBXKOCFJVVPEY-UHFFFAOYSA-N
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Description

2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a complex heterocyclic compound It belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the morpholinoethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Its ability to inhibit specific enzymes makes it a candidate for drug development.

    Industry: The compound’s unique structure allows for its use in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to altered cellular signaling pathways. This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent biological activities.

Uniqueness

2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapies.

Properties

IUPAC Name

4,11,13-trimethyl-N-(2-morpholin-4-ylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-12-10-13(2)20-17-16(12)18-21-14(3)11-15(24(18)22-17)19-4-5-23-6-8-25-9-7-23/h10-11,19H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBXKOCFJVVPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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